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Compound of Interest

Compound Name: N-Pivaloyl-L-tyrosine

Cat. No.: B589999

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for N-
Pivaloyl-L-tyrosine, a derivative of the amino acid L-tyrosine. Due to the limited availability of
public domain spectroscopic data for this specific compound, this document presents a
comprehensive analysis based on the known spectral characteristics of the parent molecule, L-
tyrosine, and predicts the spectral shifts and patterns resulting from the addition of the N-
pivaloyl group. This guide also outlines standardized experimental protocols for acquiring
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

N-Pivaloyl-L-tyrosine is an N-acylated amino acid derivative. The introduction of the bulky,
lipophilic pivaloyl group to the amino terminus of L-tyrosine can significantly alter its
physicochemical properties, influencing its solubility, stability, and biological activity. Accurate
spectroscopic characterization is paramount for confirming the identity, purity, and structure of
this molecule in research and drug development settings.

Predicted and Comparative Spectroscopic Data

The following sections detail the expected spectroscopic data for N-Pivaloyl-L-tyrosine. For
comparative purposes, the experimental data for L-tyrosine is also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

The *H NMR spectrum of N-Pivaloyl-L-tyrosine is expected to show characteristic signals for

the protons of the tyrosine backbone and the pivaloyl group. The most significant changes

compared to L-tyrosine will be the downfield shift of the a-proton due to the electron-

withdrawing effect of the amide bond and the appearance of a singlet for the nine equivalent

protons of the tert-butyl group.

Table 1: Comparison of *H NMR Data for L-Tyrosine and Predicted Data for N-Pivaloyl-L-

tyrosine
Predicted N-
L-Tyrosine Pivaloyl-L- _ _
] ) ] ) Predicted Predicted
Chemical Shift tyrosine Assignment o )
_ ) Multiplicity Integration
(6, ppm)* Chemical Shift
(9, ppm)
3.93 ~4.5-4.7 a-CH Quartet 1H
3.02, 3.19 ~3.0-3.2 B-CH: Multiplet 2H
Ar-H (meta to
7.17 ~7.0-7.2 Doublet 2H
OH)
Ar-H (ortho to
6.88 ~6.7-6.9 Doublet 2H
OH)
~1.1-1.3 C(CH3)3 Singlet 9H
~8.0-9.0 NH Doublet 1H
~9.0-10.0 Ar-OH Singlet 1H
~12.0-13.0 COOH Singlet 1H

Note: L-Tyrosine data is typically acquired in D20, which results in the exchange of labile

protons (NHz, OH, COOH). The predicted data for N-Pivaloyl-L-tyrosine assumes a solvent

like DMSO-de, where these protons would be observable.
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The 3C NMR spectrum will provide information on the carbon skeleton. Key differences

expected for N-Pivaloyl-L-tyrosine include the appearance of signals for the pivaloyl group's

quaternary and methyl carbons, and shifts in the a-carbon and amide carbonyl signals.

Table 2: Comparison of 33C NMR Data for L-Tyrosine and Predicted Data for N-Pivaloyl-L-

tyrosine

L-Tyrosine Chemical Shift (9,

Predicted N-Pivaloyl-L-

tyrosine Chemical Shift (3, Assignment
ppm)*
ppm)
59.00 ~55-58 a-C
38.39 ~36-39 B-C
129.52 ~128-131 Aromatic C (quaternary)
133.53 ~130-133 Aromatic CH (meta to OH)
118.61 ~115-118 Aromatic CH (ortho to OH)
157.68 ~156-159 Aromatic C-OH
176.96 ~172-175 Carboxyl C=0
~175-178 Amide C=0
~38-40 Pivaloyl quaternary C
~27-29 Pivaloyl CHs

Note: L-Tyrosine data from various sources.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of N-Pivaloyl-L-tyrosine will exhibit characteristic absorption bands for the hydroxyl,

carboxylic acid, and amide functional groups.

Table 3: Predicted IR Absorption Bands for N-Pivaloyl-L-tyrosine
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Predicted Wavenumber

(cm-Y) Functional Group Vibration

3500-3200 (broad) O-H (Phenol) Stretching

3300-2500 (broad) O-H (Carboxylic Acid) Stretching

3350-3250 N-H (Amide) Stretching

~1710 C=0 (Carboxylic Acid) Stretching

~1640 C=0 (Amide I) Stretching

~1550 :\Il)-H bend, C-N stretch (Amide Bending/Stretching
~1600, ~1500 Cc=C Aromatic Ring Stretching
~1400-1300 C-H Bending (t-butyl)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of its molecular weight and structural features. The

molecular formula of N-Pivaloyl-L-tyrosine is C12aH1oNOas, with a molecular weight of 265.30

g/mol .[4]

Table 4: Predicted Mass Spectrometry Data for N-Pivaloyl-L-tyrosine
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Predicted m/z lon Notes

Expected in positive ion mode

266.1336 [M+H]*
ESI-MS
288.1155 [M+Na]* Common adduct in ESI-MS
Expected in negative ion mode
264.1265 [M-H]~-
ESI-MS
182.0817 [M-CsHoO+H]* Loss of the pivaloyl group

Fragment corresponding to the
107.0497 _
hydroxyphenylmethyl cation

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of N-Pivaloyl-L-

tyrosine.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of N-Pivaloyl-L-tyrosine in approximately 0.6 mL of
a suitable deuterated solvent (e.g., DMSO-des, CDCIs, or MeOD). Add a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm).

e Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

e 'H NMR Acquisition:

o Acquire a one-dimensional *H NMR spectrum with a sufficient number of scans to achieve

a good signal-to-noise ratio.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a
relaxation delay of 1-5 seconds.

e 13C NMR Acquisition:
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o Acquire a one-dimensional 3C NMR spectrum with proton decoupling.

o Due to the lower natural abundance of 13C, a larger number of scans and a longer
acquisition time will be required.

IR Spectroscopy

e Sample Preparation:

o Solid State (ATR): Place a small amount of the solid sample directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

o Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide
(KBr) and press into a thin, transparent pellet.

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample holder (or pure KBr pellet).
o Record the sample spectrum over a range of 4000-400 cm™1,

o The final spectrum is presented as a ratio of the sample spectrum to the background
spectrum.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of N-Pivaloyl-L-tyrosine (e.g., 1 mg/mL) in a
suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of
formic acid or ammonium acetate may be added to promote ionization.

e Instrumentation: A mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization (MALDI),
coupled to a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

o Data Acquisition:
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o Infuse the sample solution directly into the ion source or inject it via a liquid
chromatography (LC) system.

o Acquire mass spectra in both positive and negative ion modes over a relevant m/z range
(e.g., 50-500).

o For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by
selecting the parent ion and inducing fragmentation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized compound like N-Pivaloyl-L-tyrosine.
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Caption: Workflow for the synthesis and spectroscopic characterization of N-Pivaloyl-L-
tyrosine.

This comprehensive guide provides a foundational understanding of the expected
spectroscopic properties of N-Pivaloyl-L-tyrosine and the methodologies to obtain them. For
definitive characterization, experimental acquisition of these spectra is essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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